molecular formula C24H29ClN2O5S B11086375 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11086375
M. Wt: 493.0 g/mol
InChI Key: XWENWUCGYSYTEL-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Process optimization, including the use of green chemistry principles, is essential to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific diseases.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of complex drug molecules.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYLPROPANOATE: A structurally similar compound with different functional groups.

    METHYL 2-(2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO)BENZOATE: Another related compound with a different core structure.

Uniqueness

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H29ClN2O5S

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H29ClN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-17-8-6-5-7-9-17)33-23(20)27-19(28)13-32-18-11-10-16(25)12-14(18)2/h10-12,17H,4-9,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XWENWUCGYSYTEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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